molecular formula C11H14BrN3O3 B1464457 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine CAS No. 1293142-70-7

5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine

Cat. No.: B1464457
CAS No.: 1293142-70-7
M. Wt: 316.15 g/mol
InChI Key: HKIMXQNNHACOBW-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine is an organic compound with the molecular formula C11H14BrN3O3. This compound is characterized by the presence of a bromine atom, a nitro group, and an oxan-4-yl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine typically involves the following steps:

    Bromination: The addition of a bromine atom to the pyridine ring.

    N-methylation:

    Oxan-4-yl substitution: The attachment of an oxan-4-yl group to the nitrogen atom.

Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitric acid and sulfuric acid, while bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide. N-methylation typically involves the use of methyl iodide or dimethyl sulfate, and the oxan-4-yl substitution can be achieved using oxan-4-yl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Hydrogenated derivative: Formed by the reduction of the bromine atom.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with target molecules. The oxan-4-yl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-3-nitropyridine
  • 5-bromo-3-nitropyridine-2-carbonitrile
  • 5-bromo-2-hydroxy-3-nitropyridine

Uniqueness

5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine is unique due to the presence of the oxan-4-yl group, which is not commonly found in similar compounds. This group enhances the compound’s solubility and bioavailability, making it more suitable for certain applications in medicinal chemistry and drug development.

Properties

IUPAC Name

5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O3/c1-14(9-2-4-18-5-3-9)11-10(15(16)17)6-8(12)7-13-11/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIMXQNNHACOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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